(3-Amino-4-methylphenyl)dimethylamine CAS 6370-29-2 properties
(3-Amino-4-methylphenyl)dimethylamine CAS 6370-29-2 properties
An In-Depth Technical Guide to (3-Amino-4-methylphenyl)dimethylamine (CAS 6370-29-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the limited available information on (3-Amino-4-methylphenyl)dimethylamine. Much of the data, particularly regarding experimental protocols and detailed properties, is based on established chemical principles and extrapolation from structurally related compounds due to the scarcity of published research on this specific molecule.
Introduction
(3-Amino-4-methylphenyl)dimethylamine, systematically known as N¹,N¹,2-trimethylbenzene-1,3-diamine, is a substituted aromatic diamine. Its structure, featuring a primary amino group, a tertiary dimethylamino group, and a methyl group on a benzene ring, makes it a potentially versatile building block in synthetic chemistry. While this compound is commercially available from specialty suppliers, it remains a sparsely documented molecule in scientific literature.[1][2] This guide aims to provide a comprehensive overview of its known and predicted properties, a plausible synthetic route, expected analytical characteristics, and potential applications to support its use in research and development.
Chemical Identity and Physicochemical Properties
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6370-29-2 |
| Systematic IUPAC Name | N¹,N¹,2-trimethylbenzene-1,3-diamine |
| Other Names | (3-Amino-4-methylphenyl)dimethylamine |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| Canonical SMILES | CN(C)C1=CC(=C(C=C1)N)C |
| InChI Key | ZFBVXVAPJMCXSF-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~250-270 °C | Prediction based on structural similarity to other aromatic diamines. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |
| Density | ~1.0 g/cm³ | Estimated based on molecular structure. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | Expected behavior for an aromatic amine. |
| pKa (Conjugate Acid) | ~5-6 (for -NH₂) / ~4-5 (for -NMe₂H⁺) | Estimated values for the aromatic amine and the protonated tertiary amine, respectively. |
Synthesis and Reactivity
A specific, peer-reviewed synthesis for (3-Amino-4-methylphenyl)dimethylamine has not been identified. However, a highly plausible and standard synthetic route involves the chemical reduction of its corresponding nitro precursor, N,N,2-trimethyl-5-nitroaniline (CAS 36714-84-8).[3] This precursor is a known intermediate in dye manufacturing.[3]
Proposed Synthetic Workflow: Reduction of a Nitroarene
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry. Several reliable methods are available for this purpose.[4] Catalytic hydrogenation is often the cleanest and most efficient method.
Caption: Proposed synthesis of the target compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
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Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add N,N,2-trimethyl-5-nitroaniline (1.0 eq).
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Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate). The catalyst should be handled carefully in an inert atmosphere if dry.
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Solvent Addition: Add a suitable solvent, such as ethanol, methanol, or ethyl acetate, to dissolve or suspend the starting material.
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Hydrogenation: Seal the vessel, purge it with nitrogen or argon, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
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Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting N¹,N¹,2-trimethylbenzene-1,3-diamine can be purified further by column chromatography or distillation if necessary.
Reactivity Profile
The molecule possesses two key reactive sites:
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Primary Aromatic Amine (-NH₂): This group can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). It can also readily participate in acylation, alkylation, and condensation reactions.
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Tertiary Dimethylamino Group (-N(CH₃)₂): This group is nucleophilic and basic, capable of reacting with electrophiles and acids. It can be oxidized or participate in reactions at the adjacent aromatic positions.
Spectroscopic Characterization (Predicted)
No experimental spectra are publicly available. The following table outlines the expected signals in key spectroscopic analyses based on the compound's structure.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | ~6.5-7.0 ppm: 3H, multiplet (aromatic protons).~3.5 ppm: 2H, broad singlet (NH₂ protons).~2.7 ppm: 6H, singlet (N(CH₃)₂ protons).~2.1 ppm: 3H, singlet (Ar-CH₃ protons). |
| ¹³C NMR | ~145-150 ppm: 2 quaternary aromatic carbons (C-NH₂ and C-NMe₂).~110-130 ppm: 4 aromatic CH carbons.~45 ppm: N(CH₃)₂ carbons.~18 ppm: Ar-CH₃ carbon. |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary amine.2900-3100 cm⁻¹: C-H stretching (aromatic and aliphatic).~1600 cm⁻¹: N-H bending (scissoring) vibration.~1250-1350 cm⁻¹: C-N stretching band. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 150.12.Key Fragments: Loss of methyl (m/z = 135), loss of dimethylamino group. |
Applications in Research and Development
The bifunctional nature of (3-Amino-4-methylphenyl)dimethylamine makes it a valuable intermediate for synthesizing more complex molecules.
Caption: Potential roles of the title compound as a chemical intermediate.
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Medicinal Chemistry: Substituted phenylenediamines are core structures in numerous pharmacologically active compounds. This molecule provides two distinct nitrogen nucleophiles that can be selectively functionalized to build libraries of compounds for screening. The dimethylamino group often improves solubility and can serve as a key binding element in drug-receptor interactions.
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Materials Science: As a diamine, it can be used as a monomer or curing agent for high-performance polymers like polyamides and polyimides. The tertiary amine functionality can also be used to impart specific properties, such as catalytic activity or altered solubility, to materials.
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Dye Synthesis: Aromatic amines are the foundational components of azo dyes. The primary amine can be diazotized and coupled with other aromatic systems to produce a variety of colored compounds.[3]
Safety and Handling
No specific toxicological data for CAS 6370-29-2 is available. The safety precautions outlined below are based on the potential hazards of structurally similar aromatic amines.[5]
Table 4: Hazard and Handling Summary
| Category | Recommendations |
| GHS Hazard Statements | Predicted: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] Suspected of causing genetic defects and cancer (class hazard for many aromatic amines). |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Store away from strong oxidizing agents and acids. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
(3-Amino-4-methylphenyl)dimethylamine (CAS 6370-29-2) is a chemical intermediate with significant potential stemming from its distinct amino functionalities. While it is not extensively characterized in the scientific literature, its synthesis is achievable through standard, high-yielding chemical transformations. This guide provides a foundational framework of its predicted properties and logical applications, empowering researchers to effectively and safely incorporate this versatile building block into their synthetic programs.
References
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- Sigma-Aldrich. N1-Methylbenzene-1,3-diamine | 50617-73-7.
- MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
- Hit2Lead. (3-amino-4-methylphenyl)dimethylamine | CAS# 6370-29-2.
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- PubChem. 3-amino-N-(4-methylphenyl)benzamide.
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- Chemistry Stack Exchange. (2016, September 20). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?
- CymitQuimica.
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- Sigma-Aldrich. N,N,N -Trimethylethylenediamine 97 142-25-6.
- ChemicalBook. N,N,N'-Trimethylethylenediamine | 142-25-6.
- ECHEMI. 19406-86-1, 3-Amino-4-methylbenzamide Formula.
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